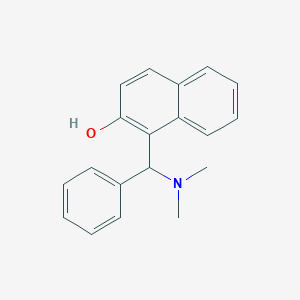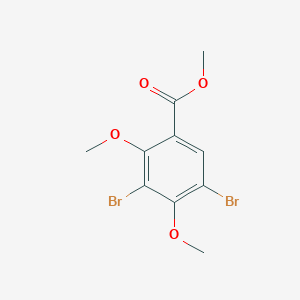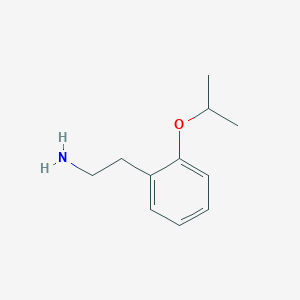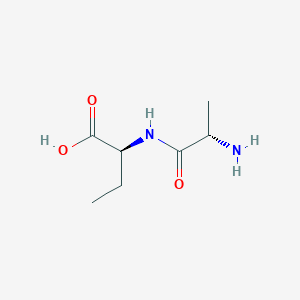
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol
Overview
Description
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemistry
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is utilized in various chemical synthesis processes. For instance, it serves as an intermediate in the synthesis of complex organic compounds. An example is the creation of (E)-1-benzyl-3-(1-iodoethylidene)piperidine, where this compound is used in nucleophile-promoted alkyne-iminium ion cyclizations (Arnold, Overman, Sharp, & Witschel, 2003).
Biochemical Applications
This compound derivatives have shown promise in biochemical applications, particularly in the development of pharmaceuticals. For example, derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential in treating conditions like dementia (Sugimoto et al., 1990). Additionally, novel piperidine derivatives based on this compound have been explored for their activity towards monoamine transporters, showing potential in treating neurological disorders such as drug abuse, depression, and ADHD (Kharkar et al., 2009).
Crystallography and Structural Analysis
The compound's derivatives have also been studied in crystallography to understand their molecular structures and how they relate to their biological activities. For instance, the crystal and molecular structures of rac-threo-ifenprodil and two other 4-benzylpiperidinyl derivatives have been determined to elucidate their potential as NMDA receptor antagonists (Kubicki & Codding, 2003).
Metabolic Studies
The compound has also been used in metabolic studies to identify the enzymes involved in the oxidative metabolism of novel antidepressants, such as Lu AA21004 (Hvenegaard et al., 2012).
Properties
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOUOCFOKZLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
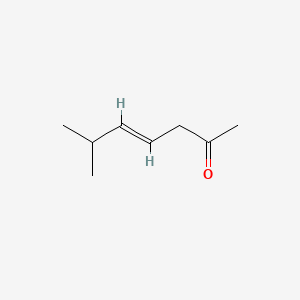
![N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3264580.png)
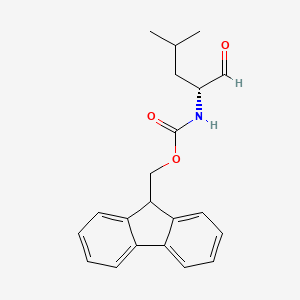
![2,3-dihydro-1H-benzo[de]isoquinolin-6-amine](/img/structure/B3264587.png)
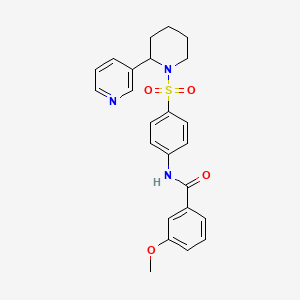
![4-propan-2-yloxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B3264605.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3264622.png)
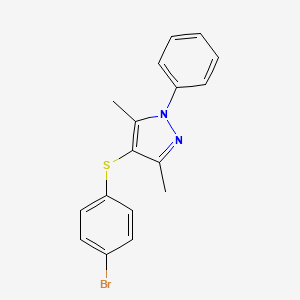
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B3264633.png)
